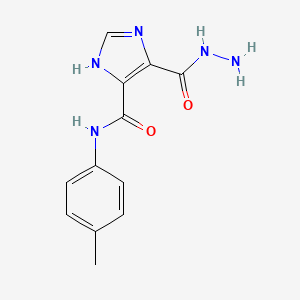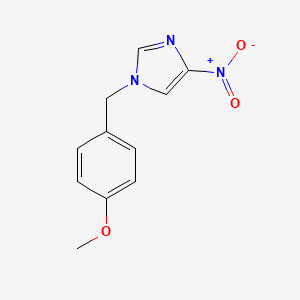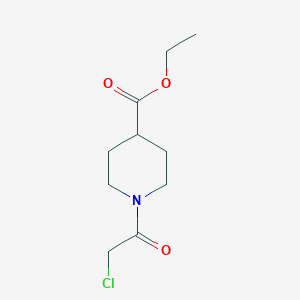![molecular formula C13H10ClNO B1299152 2-氯-7,8-二氢-6H-环戊并[g]喹啉-3-甲醛 CAS No. 351365-89-4](/img/structure/B1299152.png)
2-氯-7,8-二氢-6H-环戊并[g]喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
喹啉衍生物在药物化学中的应用
喹啉衍生物因其广泛的生物活性而在药物开发中至关重要。它们存在于具有抗肿瘤、抗疟疾、抗菌和抗真菌特性的化合物中。例如,喹宁等喹啉生物碱是抗疟疾药物的基础,展示了这种支架在设计新药中的治疗意义(Shang 等人,2018)。此外,喹啉衍生物合成的进展突出了它们在生成具有多种药理活性的有效治疗剂中的作用(Mekheimer 等人,2020)。
环境应用
鉴于喹啉化合物在各个行业的应用,其降解对于减轻其对人类健康和环境的影响至关重要。对喹啉及其衍生物的生物降解途径和技术的研究旨在提高降解效率和环境安全性(罗等人,2020)。
材料科学
喹啉衍生物也因其在材料科学中的潜力而受到探索,特别是在光电材料的开发中。它们在 π 扩展共轭体系中的应用对于创建用于有机发光二极管 (OLED) 和光伏器件等应用的新型材料非常有价值(Lipunova 等人,2018)。
安全和危害
生化分析
Biochemical Properties
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the context .
Cellular Effects
The effects of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .
Metabolic Pathways
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of reactive intermediates, which may further participate in other biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. For instance, it may bind to albumin in the bloodstream, facilitating its transport to target tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIPWHCETYLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356679 |
Source


|
| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351365-89-4 |
Source


|
| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
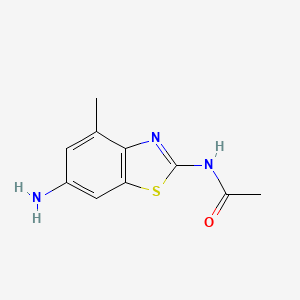

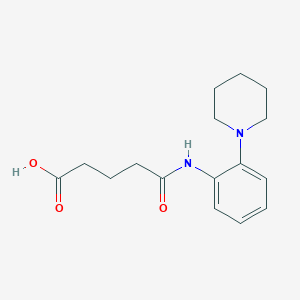
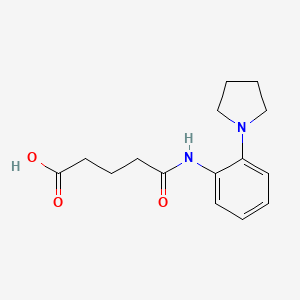
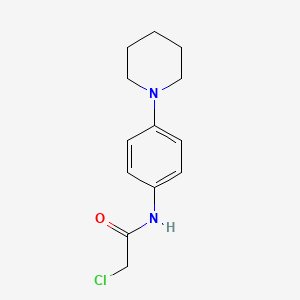
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

